An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 1,4-bis(4-methylphenyl)benzene
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 1,4-bis(4-methylphenyl)benzene
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated crystal structure and molecular geometry of 1,4-bis(4-methylphenyl)benzene. It is important to note that as of the latest literature and database reviews, a complete, publicly available, experimentally determined single-crystal X-ray structure for 1,4-bis(4-methylphenyl)benzene has not been identified. This guide, therefore, outlines the established methodologies for determining such a structure, discusses the expected molecular geometry based on theoretical principles and data from analogous compounds, and provides a validated synthesis protocol.
Introduction and Molecular Overview
1,4-bis(4-methylphenyl)benzene, also known as 1,4-di-p-tolylbenzene, is a terphenyl derivative with the chemical formula C₂₀H₁₈ and a molecular weight of 258.36 g/mol .[1] Its structure consists of a central benzene ring substituted at the 1 and 4 positions with p-tolyl groups. The molecule is of interest in materials science and organic electronics due to its rigid, conjugated framework. A thorough understanding of its solid-state packing and molecular conformation is crucial for predicting and tuning its material properties. The reported melting point for this compound is 250 °C.[1]
Theoretical Molecular Geometry
In the absence of experimental data, the molecular geometry of 1,4-bis(4-methylphenyl)benzene can be predicted using computational chemistry methods and by drawing parallels with structurally related compounds.
The key geometric parameter in terphenyl systems is the dihedral angle between the planes of the constituent phenyl rings. Due to steric hindrance between the ortho-hydrogens of adjacent rings, a completely planar conformation is energetically unfavorable. For the related compound, 1-methyl-3,5-bis(3-methylphenyl)benzene, the dihedral angles between the central and outer benzene rings were found to be 21.43 (6)° and 31.70 (4)°.[2] In another analogous molecule, 1,4-bis(4-dimethylsilylphenyl)benzene, the dihedral angle between the central and outer rings is 26.7 (4)°.[3] Based on these examples, it is anticipated that 1,4-bis(4-methylphenyl)benzene will adopt a non-planar conformation in the gas phase and in solution, with significant dihedral angles between the central and terminal tolyl rings.
In the solid state, intermolecular forces, such as van der Waals interactions and potential weak C-H···π interactions, will influence the final molecular conformation and crystal packing. It is plausible that the molecule will crystallize in a centrosymmetric space group, a common occurrence for molecules with a center of inversion.
Experimental Determination of Crystal Structure: A Methodological Workflow
The definitive determination of the crystal structure of 1,4-bis(4-methylphenyl)benzene would be achieved through single-crystal X-ray diffraction. The following protocol outlines the necessary steps.
Synthesis and Crystallization
A crucial prerequisite for single-crystal X-ray diffraction is the growth of high-quality single crystals.
Synthesis of 1,4-bis(4-methylphenyl)benzene:
A common and effective method for the synthesis of this class of compounds is the Suzuki coupling reaction.
-
Reactants: 1,4-dibromobenzene, 4-tolylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).
-
Solvent: A suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Procedure:
-
To a reaction flask, add 1,4-dibromobenzene, 2.2 equivalents of 4-tolylboronic acid, and the palladium catalyst.
-
Add the solvent system and the base.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by techniques like TLC or GC-MS).
-
After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
-
Crystallization:
-
Method: Slow evaporation is a commonly used technique for growing single crystals of organic molecules.
-
Procedure:
-
Dissolve the purified 1,4-bis(4-methylphenyl)benzene in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and dichloromethane).
-
Allow the solution to cool slowly to room temperature.
-
Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks.
-
Well-formed, single crystals should precipitate from the solution.
-
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following diagram illustrates the workflow for determining the crystal structure from a suitable single crystal.
Figure 1: Workflow for Single-Crystal X-ray Diffraction.
Data Collection:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector as the crystal is rotated.
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of reflection intensities.
-
The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
A molecular model is built into the electron density map.
-
The model is refined against the experimental data to optimize atomic positions, and thermal parameters, and to minimize the difference between observed and calculated structure factors.
-
The final structure is validated using various crystallographic metrics.
Expected Crystal Packing and Intermolecular Interactions
Based on the molecular structure, the crystal packing of 1,4-bis(4-methylphenyl)benzene is likely to be dominated by van der Waals forces. The elongated, somewhat rigid nature of the molecule may lead to an ordered packing arrangement, potentially involving herringbone or pi-stacking motifs, although the non-planar conformation might influence the efficiency of pi-stacking. The presence of the methyl groups could also play a role in directing the crystal packing through weak C-H···π interactions.
Data Presentation
Should experimental data become available, it would be presented in a standardized format as shown in the tables below.
Table 1: Anticipated Crystallographic Data for 1,4-bis(4-methylphenyl)benzene
| Parameter | Expected Value |
| Chemical Formula | C₂₀H₁₈ |
| Formula Weight ( g/mol ) | 258.36 |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Calculated Density (g/cm³) | To be determined |
Table 2: Key Expected Molecular Geometry Parameters
| Parameter | Description | Expected Value Range |
| Dihedral Angle (Central-Tolyl) | Angle between the central benzene ring and a terminal tolyl ring | 20 - 40° |
| C-C bond lengths (aromatic) | Carbon-carbon bond distances within the phenyl rings | 1.38 - 1.41 Å |
| C-C bond lengths (inter-ring) | Carbon-carbon bond distances connecting the phenyl rings | 1.48 - 1.50 Å |
Conclusion
While a definitive experimental crystal structure of 1,4-bis(4-methylphenyl)benzene is not currently in the public domain, this guide provides a robust framework for its determination and a scientifically grounded prediction of its molecular geometry. The provided synthesis and crystallization protocols offer a clear path for obtaining suitable single crystals for X-ray diffraction analysis. The elucidation of the precise crystal structure will be invaluable for the rational design of new organic materials with tailored electronic and photophysical properties.
References
-
Stenutz, R. 1,4-bis-(4-methylphenyl)benzene. In Tables for Chemistry. Available from: [Link]
-
Park, K. M., et al. (2010). 1,4-Bis(4-dimethylsilylphenyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1971. Available from: [Link]
-
Fun, H. K., et al. (2010). 1-Methyl-3,5-bis(3-methylphenyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1915. Available from: [Link]
